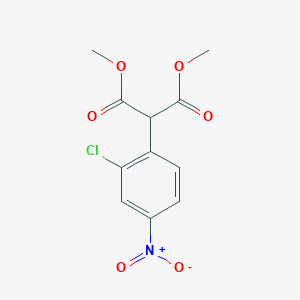

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Description

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate (CAS 147124-32-1) is a malonate ester derivative with a molecular formula of C₁₁H₁₀ClNO₆ and a molecular weight of 287.65 g/mol. It is synthesized via nucleophilic aromatic substitution using 4-chloro-1-fluoro-2-nitrobenzene and dimethyl malonate in the presence of potassium carbonate in DMF . This compound is a critical reference material in pharmaceutical applications, meeting stringent regulatory standards for ANDA and NDA submissions . Its structure features a chloro substituent at the ortho position and a nitro group at the para position on the phenyl ring, which significantly influences its electronic and steric properties.

Properties

IUPAC Name |

dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWJFVXCSQZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-chloro-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 2-chlorophenylacetic acid to introduce the nitro group, followed by esterification with methanol to form the dimethyl ester. The reaction typically requires acidic conditions and a catalyst to facilitate the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the para position and chloro group at the ortho position activate the aromatic ring toward nucleophilic substitution. In basic conditions, the malonate moiety can act as a nucleophile:

| Reaction Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|

| K₂CO₃, DMF, 90°C, 2 hrs | Substituted nitroarene derivatives | 85–92 | |

| NaOMe, MeOH, reflux | Cyclized oxindole intermediates | 75–90 |

For example, under basic conditions, the malonate ester undergoes intramolecular cyclization via displacement of the nitro or chloro group, forming oxindole derivatives. This reaction is critical in synthesizing bioactive molecules like antipsychotic drugs .

Catalytic Hydrogenation and Reductive Cyclization

The nitro group is susceptible to hydrogenation, enabling the synthesis of amino derivatives and subsequent cyclization:

Mechanism :

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine .

-

Cyclization : The amine attacks the adjacent ester carbonyl, forming a five-membered lactam (oxindole core) .

Key Data :

-

Hydrogenation at 75 psig H₂ and 105°C yields 2-oxindole derivatives in >85% purity .

-

Base-mediated reductive cyclization (e.g., K₂CO₃, DMF) produces fused bicyclic structures .

Hydrolysis and Decarboxylation

The malonate esters undergo hydrolysis under acidic or basic conditions, followed by decarboxylation:

Steps :

-

Hydrolysis : HCl or NaOH cleaves the ester groups to dicarboxylic acids.

-

Decarboxylation : Heating removes CO₂, yielding monosubstituted acetic acid derivatives.

Experimental Data :

Participation in Diels-Alder Reactions

The electron-deficient aromatic ring acts as a dienophile in cycloadditions:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| Danishefsky’s diene | Toluene, 110°C | Nitrophenylcyclohexanones | 78 |

This reaction is pivotal in synthesizing polycyclic natural product analogs .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

¹H NMR (CDCl₃) :

¹³C NMR :

Stability and Reaction Optimization

Biological Activity

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a malonate moiety, which is known for its reactivity in various organic synthesis reactions. The compound features a nitrophenyl group that enhances its electrophilic nature, making it suitable for nucleophilic substitution and Michael addition reactions. The chlorine atom on the phenyl ring can also serve as a leaving group in certain chemical reactions, further expanding its synthetic utility.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its reactive functional groups allow it to form adducts with amino acids or nucleotides, which can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These interactions may elucidate its mechanisms of action in biological systems.

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antibacterial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antimicrobial Studies :

- Anticancer Research :

- Inflammatory Response Modulation :

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 0.5 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of various malonate derivatives, this compound was found to reduce cell viability in breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 48 hours |

| Control (DMSO) | N/A | N/A |

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of biologically active compounds, particularly in the development of anti-cancer agents and other therapeutic drugs. For instance, it plays a role in the synthesis of 2-oxindoles, which are important scaffolds in drug discovery.

Case Study: Synthesis of 2-Oxindoles

A patented process highlights the use of this compound in synthesizing 2-oxindoles through reductive cyclization. The method involves reducing the nitro group to generate an oxindole, showcasing high yields and efficiency in producing these valuable intermediates .

Organic Synthesis

The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitutions and cyclization reactions, leading to a diverse range of products.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃ | Nitroaryl derivatives |

| Reductive Cyclization | Iron powder, Acetic acid | Oxindole derivatives |

| Alkylation | Phase-transfer catalysis | Chiral malonates |

Material Science

In material science, this compound is explored for its potential applications in developing functional materials. Its derivatives exhibit interesting properties that can be harnessed for creating advanced materials with specific functionalities.

Research Insights

Recent studies indicate that compounds derived from this compound demonstrate enhanced photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices .

Emerging research suggests that derivatives of this compound possess notable biological activities, including antibacterial and anticancer properties. This has led to investigations into their mechanisms of action and potential therapeutic uses.

Table 2: Biological Activities of Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Effects

Dimethyl 2-(2-Fluoro-4-nitrophenyl)malonate (CAS 188975-47-5)

- Structure : The chloro group in the target compound is replaced by fluorine.

- Synthesis: Prepared via conjugate addition of acrylonitrile to dimethyl 2-(2-fluoro-4-nitrophenyl)malonate using sodium methoxide in methanol .

- Lower molecular weight (271.20 g/mol) compared to the chloro analog .

Dimethyl 2-(4,5-Dichloro-2-nitrophenyl)malonate (19) and Dimethyl 2-(2,5-Dichloro-4-nitrophenyl)malonate (20)

Positional Isomerism and Electronic Effects

Diethyl 2-(2-Methoxy-4-nitrophenyl)malonate (CAS 415912-51-5)

- Structure : Methoxy group at the ortho position and nitro at para , with ethyl ester groups.

- Impact: Methoxy’s electron-donating nature deactivates the ring differently compared to electron-withdrawing chloro. Ethyl esters enhance solubility in non-polar solvents compared to methyl esters .

Dimethyl 2-Methyl-2-(2-nitrophenyl)malonate (CAS 860786-10-3)

Functional Group Replacements

Dimethyl 2-(4-Cyano-2-nitrophenyl)malonate

- Structure: Cyano group replaces chloro at the para position.

- Impact: The strong electron-withdrawing cyano group enhances electrophilicity of the malonate carbon, favoring nucleophilic attack. Alters UV absorption properties due to conjugation with the nitro group .

Dimethyl 2-(4-Aminophenyl)malonate

Physicochemical Properties

| Property | Dimethyl 2-(2-Chloro-4-nitrophenyl)malonate | Dimethyl 2-(2-Fluoro-4-nitrophenyl)malonate | Diethyl 2-(2-Methoxy-4-nitrophenyl)malonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 287.65 | 271.20 | 309.28 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| logP (XLogP3) | ~2.5 (estimated) | ~2.1 | ~1.8 |

| Solubility | Soluble in DMF, acetonitrile | Soluble in methanol, DCM | Soluble in chloroform, DMSO |

Q & A

Q. What process engineering considerations are critical for continuous-flow synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.